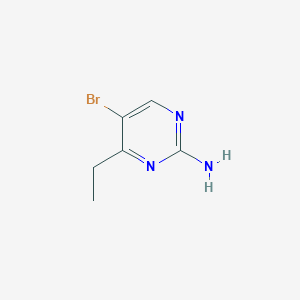
5-Bromo-4-ethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5th position and an ethyl group at the 4th position of the pyrimidine ring makes this compound unique. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 4-ethylpyrimidin-2-amine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or aryl-alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Azides, thiocyanates, and various amine derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
5-Bromo-4-ethylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ethyl group can influence the compound’s binding affinity and selectivity for its target.
For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor modulation, it may bind to receptor sites, altering receptor conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-4-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Comparison
5-Bromo-4-ethylpyrimidin-2-amine is unique due to the presence of both a bromine atom and an ethyl group on the pyrimidine ring. This combination can enhance its biological activity and selectivity compared to similar compounds. For instance, 2-Amino-5-bromopyridine lacks the ethyl group, which may result in different binding properties and biological activities .
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-4-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8BrN3/c1-2-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
UNBJZKJLKMQXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


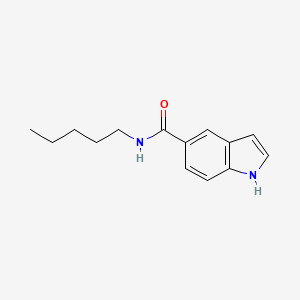
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
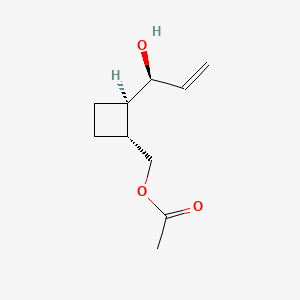
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
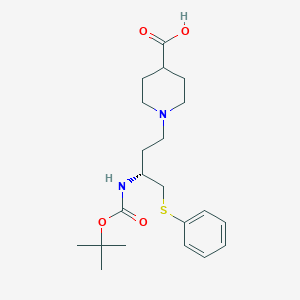
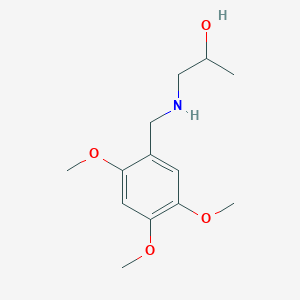
![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)

![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)
